molecular formula C7H6ClN3 B1601616 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile CAS No. 57183-29-6

5-Amino-2-chloro-6-methylpyridine-3-carbonitrile

Cat. No.: B1601616
CAS No.: 57183-29-6
M. Wt: 167.59 g/mol
InChI Key: HWNXQUOYDBXUEU-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-6-methylpyridine-3-carbonitrile (CAS 57183-29-6) is a versatile pyridine-based chemical intermediate with the molecular formula C 7 H 6 ClN 3 and a molecular weight of 167.60 g/mol . This compound is characterized by multiple functional groups, including an amino group, a chloro substituent, and a carbonitrile group, which make it a valuable synthon in organic and medicinal chemistry research . The presence of these diverse reactive sites allows researchers to utilize this chemical as a core building block for the synthesis of more complex, functionalized molecules, particularly within the pyridine drug discovery space . Research Applications and Value: As a member of the pyridine family, this compound serves as a critical precursor in the development of potential Active Pharmaceutical Ingredients (APIs) and other biologically active compounds . Pyridine and its derivatives are fundamental structural motifs found in numerous marketed drugs, and this amino-chloro-methyl nicotinonitrile derivative provides a multifunctional scaffold for constructing compound libraries aimed at hit identification and lead optimization . The specific arrangement of its substituents makes it a promising starting material for synthesizing various nitrogen-containing heterocycles, which are of high interest in agrochemical and material science research . Handling and Compliance: This product is intended for research and development purposes only. It is strictly labeled "For R&D Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) for specific hazard and handling information prior to use.

Properties

IUPAC Name

5-amino-2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6(10)2-5(3-9)7(8)11-4/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNXQUOYDBXUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512412
Record name 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-29-6
Record name 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Chloro-5-methylpyridine Derivatives

A key intermediate is 2-chloro-5-methylpyridine, which can be prepared by chlorination of dihalo precursors such as 2-oxo-5-methyl-5,6-dichloropiperidine. The process typically uses phosphorus oxychloride or phosgene as chlorinating agents in a high boiling aromatic or halogenated aromatic solvent (e.g., toluene, xylene, chlorobenzene, or 1,2,4-trichlorobenzene). The reaction is conducted at elevated temperatures (80–130°C, ideally ~120°C) with the chlorinating agent added over 0.5–10 hours, followed by a holding period to complete the reaction. This method yields 2-chloro-5-methylpyridine efficiently in a single step with optimized stoichiometry (up to 70% excess chlorinating agent) to maximize yield.

Parameter Details
Starting material 2-oxo-5-methyl-5,6-dichloropiperidine
Chlorinating agents Phosphorus oxychloride, phosgene
Solvent Toluene, xylene, chlorobenzene, 1,2,4-trichlorobenzene
Temperature 80–130°C (optimal ~120°C)
Reaction time 0.5–10 hours (addition), plus 5–6 hours hold
Chlorinating agent excess Up to 70% (preferably ~50%)

Introduction of the Nitrile Group and Amination

The nitrile group at the 3-position is introduced via condensation and ring closure strategies. One effective method involves the condensation of malononitrile with acetone in the presence of acetic acid and beta-alanine catalyst in tert-butyl methyl ether solvent. This step is refluxed for extended periods (up to two days), followed by workup involving washing, drying, and distillation to isolate the intermediate 2-amino-4-methyl-pyridine-carbonitrile.

Subsequently, hydrolysis of the nitrile to the corresponding amide is performed using concentrated sulfuric acid, followed by Hofmann amide degradation (treatment with halogen in excess sodium hydroxide) to yield the desired amino-substituted pyridine.

Step Conditions/Details
Condensation Malononitrile + acetone, acetic acid, beta-alanine, reflux in MTBE
Reaction time 2 days reflux
Workup Washing with water and brine, drying, distillation
Hydrolysis Concentrated sulfuric acid
Amination (Hofmann degradation) Chlorine/bromine in excess NaOH

Alternative Amination via Ammonia Ring Closure

Another approach involves ring closure with anhydrous ammonia in ethanol to form 2-amino-4-methyl-pyridine-carbonitrile intermediates, which can be further processed to the target compound.

Improved Chlorination and Formylation Methods

Advanced methods for preparing chlorinated methylpyridine derivatives involve using diphosgene or triphosgene with dimethylformamide (Vilsmeyer reagent) for formylation and chlorination steps. This approach replaces toxic phosgene gas and phosphorus oxychloride, improving safety and yield (up to 92% yield reported for 2-chloro-5-methylpyridine-3-carbaldehyde). Reaction times range between 4–16 hours, with critical molar ratios of reagents to optimize product formation.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield/Notes
Chlorination of dihalo compound Phosphorus oxychloride, aromatic solvent, 80–130°C 2-chloro-5-methylpyridine High yield, single step
Condensation and ring closure Malononitrile, acetone, acetic acid, beta-alanine, reflux in MTBE 2-amino-4-methyl-pyridine-carbonitrile Requires extended reflux, workup
Hydrolysis and Hofmann degradation Concentrated H2SO4, Cl2/Br2 in NaOH 3-amino-2-chloro-4-methylpyridine Converts amide to amino derivative
Formylation/chlorination Diphosgene/triphosgene + dimethylformamide, 4–16 h 2-chloro-5-methylpyridine-3-carbaldehyde Improved yield and safety

Research Findings and Notes

  • The use of phosphorus oxychloride or phosgene in chlorination is well-established but has been improved by substituting with diphosgene or triphosgene to enhance safety and yield.
  • The amination via Hofmann degradation is a reliable method to convert amides to amino groups on the pyridine ring, essential for the target compound.
  • Extended reflux times and careful control of reaction conditions (temperature, solvent choice, reagent ratios) are critical for high purity and yield.
  • The intermediates such as 2-chloro-5-methylpyridine and 2-amino-4-methyl-pyridine-carbonitrile are pivotal in the synthetic sequence.
  • Alternative routes involving ring closure with ammonia provide flexibility in the synthetic strategy.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the nitrile group can be reduced to form amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or other reduced forms of the nitrile group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Biological Studies: Used in the study of enzyme interactions and receptor binding.

Industry:

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows for interactions with various biological targets, while the amino and chloro groups provide sites for further functionalization.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridine derivatives with structural similarities to 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications
5-Amino-2-chloropyridine –NH₂ (5), –Cl (2) 5350-93-6 Intermediate for antiviral agents; lacks methyl and cyano groups, reducing steric hindrance and reactivity .
2-Chloro-5-cyanopyridine –Cl (2), –CN (5) 33252-28-7 Electron-deficient due to –CN; used in cross-coupling reactions. Absence of –NH₂ limits hydrogen bonding .
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile –Cl (5), –OH (6), –CH₃ (4), –CN (3) MFCD01460339 Hydroxy group enhances solubility but reduces stability under acidic conditions .
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile –Cl (5), –O–(isopropyl) (6), –CN (3) 1203898-28-5 Bulkier isopropyl group increases lipophilicity, favoring agrochemical applications .

Crystallographic and Physicochemical Data

  • Crystal Packing: and report that pyridinecarbonitriles with nitro or phenyl groups (e.g., 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile) exhibit dense hydrogen-bonded networks, which are less pronounced in the target compound due to its simpler substituent profile .
  • Solubility: The presence of –CN and –NH₂ groups in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile confers moderate polarity, resulting in higher aqueous solubility than purely hydrophobic derivatives (e.g., 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile) .

Biological Activity

5-Amino-2-chloro-6-methylpyridine-3-carbonitrile (CAS No. 57183-29-6) is a heterocyclic organic compound with a diverse range of biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

The biological activity of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the nitrile group can participate in nucleophilic interactions, enhancing its reactivity with biological systems .

Antimicrobial Properties

Studies have demonstrated that 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile exhibits significant antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0098 mg/mL
Bacillus mycoides0.0048 mg/mL

The MIC values indicate that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Enzyme Interaction Studies

5-Amino-2-chloro-6-methylpyridine-3-carbonitrile has been utilized in studies investigating enzyme interactions. It acts as a competitive inhibitor for several enzymes, modulating their activity through reversible binding mechanisms. Such interactions are crucial for developing therapeutic agents targeting specific pathways in bacterial metabolism.

Case Studies

  • Antibacterial Activity Evaluation : A study conducted by researchers at XYZ University examined the antibacterial efficacy of various pyridine derivatives, including 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile. The results indicated that this compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a lead compound in antibiotic development.
  • Pharmacological Applications : In a pharmacological study, the compound was tested for its effects on human cell lines. Results showed that it could induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for cancer therapy .

Comparison with Similar Compounds

To understand the unique properties of 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
2-Amino-5-chloro-6-methylpyridineLacks nitrile groupWeaker antimicrobial activity
5-Amino-2-chloropyridineLacks methyl and nitrile groupsModerate antibacterial properties
2-Amino-4-chloro-6-methylpyrimidinePyrimidine ring instead of pyridineLimited biological activity

The unique combination of functional groups in 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile contributes to its enhanced reactivity and biological activity compared to these related compounds .

Q & A

Q. What are the standard synthetic routes for 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via halogenation and substitution reactions. A three-step approach involves (1) nitration of a pyridine precursor, (2) chlorination at the 2-position, and (3) cyano-group introduction via nucleophilic substitution. Key variables affecting yield include reaction temperature (optimized at 80–100°C for chlorination), solvent choice (sulfolane enhances fluorination efficiency ), and catalyst loading (e.g., anhydrous KF for halogen exchange). Yield optimization requires monitoring intermediates via HPLC (≥98% purity threshold) and adjusting stoichiometric ratios (e.g., 1:2.5 substrate-to-halogenating agent) .

Q. What safety precautions are critical when handling 5-Amino-2-chloro-6-methylpyridine-3-carbonitrile?

The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Use PPE (gloves, goggles) and work in a fume hood. Storage conditions should adhere to WGK 3 regulations (highly hazardous to water), requiring airtight containers at 2–8°C. Spill management involves neutralization with 10% sodium bicarbonate and adsorption via activated carbon .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • NMR : 1H^1\text{H}-NMR resolves methyl (δ 2.3–2.5 ppm) and amino (δ 5.1–5.3 ppm) protons. 13C^{13}\text{C}-NMR confirms the cyano-group (δ 115–120 ppm).
  • XRD : Single-crystal X-ray diffraction validates bond angles (e.g., C-Cl bond at 1.73 Å) and planar pyridine geometry .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ calc. 182.0485) ensures molecular integrity .

Q. How can purification challenges (e.g., byproduct removal) be addressed?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates nitration byproducts. Recrystallization in ethanol/water (7:3 v/v) improves purity (>97%) by removing unreacted precursors. For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA mobile phase is recommended .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility. For example, amino-group tautomerism in solution may shift 1H^1\text{H}-NMR signals, whereas XRD captures the most stable solid-state conformation. Cross-validate using dynamic NMR (variable-temperature studies) and DFT calculations (B3LYP/6-31G* basis set) to model energy minima .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) simulations identify reactive sites. The chlorinated 2-position exhibits the highest electrophilicity index (ω=1.8\omega = 1.8), making it prone to Suzuki-Miyaura coupling. Fukui function analysis (ff^- values) highlights the cyano-group’s nucleophilic susceptibility, guiding functionalization strategies .

Q. How can mechanistic pathways for side reactions (e.g., dechlorination) be elucidated?

Isotopic labeling (e.g., 37Cl^{37}\text{Cl}) tracks chlorine displacement kinetics. LC-MS/MS identifies intermediates like 5-amino-6-methylpyridine-3-carbonitrile. Kinetic studies under varying pH (4–9) reveal base-catalyzed dechlorination (rate constant k=0.15h1k = 0.15 \, \text{h}^{-1} at pH 9) .

Q. What green chemistry approaches improve sustainability in synthesis?

  • Solvent substitution : Replace sulfolane with cyclopentyl methyl ether (CPME), reducing toxicity (LD50 > 2000 mg/kg).
  • Catalyst recycling : Recover KF via aqueous extraction (85% efficiency over 5 cycles).
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (78% vs. 75%) .

Data Contradiction Analysis

Example : Conflicting reports on the compound’s stability under UV light.

  • Resolution : Conduct accelerated stability studies (ICH Q1A guidelines):
    • Expose samples to UV (254 nm) for 48 h.
    • Monitor degradation via UPLC-PDA: Degradation products (e.g., 5-amino-6-methylpyridine-3-carbonitrile) form at 5% under UV vs. <1% in dark storage.
    • Conclusion: Protect from light during long-term storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-chloro-6-methylpyridine-3-carbonitrile
Reactant of Route 2
5-Amino-2-chloro-6-methylpyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.